6-Methylthioguanine

Beschreibung

Eigenschaften

IUPAC Name |

6-methylsulfanyl-7H-purin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

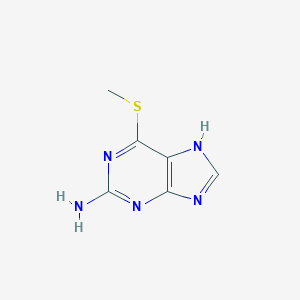

InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGKYFQLKYGHAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC2=C1NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152594 |

Source

|

| Record name | 6-Methylthioguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-47-6 |

Source

|

| Record name | 6-Methylthioguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylthioguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylthioguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylthioguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylthio)-1H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLTHIOGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNV75HJN3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Methylthioguanine: A Comprehensive Technical Guide on Synthesis, Properties, and Biological Relevance

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Methylthioguanine (6-MTG) is a principal metabolite of the thiopurine drugs 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), which are integral to the treatment of neoplastic and autoimmune diseases. The formation of 6-MTG, catalyzed by the enzyme Thiopurine S-methyltransferase (TPMT), represents a critical juncture in the metabolic pathway of these prodrugs, influencing both their therapeutic efficacy and toxicity profiles. While primarily considered an inactivation product, 6-MTG possesses inherent biological activities, including mutagenic potential when incorporated into DNA. This technical guide provides a detailed overview of the synthesis of this compound, its chemical and physical properties, its role in the broader context of thiopurine metabolism, and relevant experimental protocols for its synthesis and analysis.

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the S-methylation of 6-thioguanine. This reaction typically proceeds through a nucleophilic substitution (SN2) mechanism.[1]

Reaction Scheme:

6-Thioguanine + CH₃I → this compound + HI

In this reaction, the thiol group of 6-thioguanine is first deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic methyl carbon of a methylating agent, such as iodomethane, displacing the iodide leaving group to form the S-methylated product.[1]

Experimental Protocol: S-methylation of 6-Thioguanine

This protocol is adapted from established methods for the S-methylation of thiopurines.[1]

Materials:

-

6-Thioguanine (6-TG)

-

Iodomethane (CH₃I)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 6-thioguanine in a suitable volume of dry N,N-Dimethylformamide (DMF).

-

Deprotonation: Add 1.1 equivalents of a base, such as potassium carbonate, to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the thiolate anion.

-

Methylation: Cool the reaction mixture in an ice bath. Slowly add 1.1 equivalents of iodomethane dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into an equal volume of deionized water. Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with a brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical and Physical Properties

The physicochemical and spectroscopic properties of this compound are essential for its characterization and analysis.

Physicochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-6-(methylthio)-7H-purine | [2] |

| Molecular Formula | C₆H₇N₅S | [2] |

| Molecular Weight | 181.22 g/mol | [2] |

| CAS Number | 1198-47-6 | [2] |

| Appearance | Solid | |

| Solubility | Insoluble in water, alcohol, chloroform. Soluble in dilute aqueous alkali. | [3][4] |

Spectroscopic Data

| Technique | Expected Values | Reference(s) |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 182.0495 | [2] |

| ¹H NMR | The characteristic singlet for the S-methyl protons is expected around 2.7 ppm (in DMSO-d₆). | [1] |

| ¹³C NMR | Data available in spectral databases. | [2] |

Biochemical Context and Signaling Pathways

This compound is a metabolite of thiopurine drugs and its formation is a key step in their metabolic pathway.[5]

Role in Thiopurine Metabolism

Thiopurines like azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG) are prodrugs that require intracellular activation to exert their cytotoxic effects.[6] A central metabolic route involves the conversion of these drugs to 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity.[7]

A competing catabolic pathway is the methylation of thiopurines, catalyzed by Thiopurine S-methyltransferase (TPMT).[8] TPMT methylates 6-TG to form this compound (6-MTG). This process is largely considered a detoxification or inactivation pathway because it diverts 6-TG away from the anabolic pathway that produces the active 6-TGNs.[9][10] Therefore, the activity of the TPMT enzyme is a critical determinant of the balance between therapeutic efficacy and drug-induced toxicity.

Visualization: Thiopurine Metabolic Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H7N5S | CID 70976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. Tioguanine - Wikipedia [en.wikipedia.org]

6-Methylthioguanine: A Technical Guide to its Discovery, Early Research, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylthioguanine (6-MTG) is a principal metabolite of the thiopurine drugs 6-thioguanine (6-TG) and azathioprine, agents with long-standing application in the treatment of neoplastic diseases and autoimmune disorders. The formation of 6-MTG is catalyzed by the polymorphic enzyme thiopurine S-methyltransferase (TPMT), and its levels are a critical determinant of both therapeutic efficacy and toxicity of thiopurine therapy. This technical guide provides a comprehensive overview of the discovery and early research on 6-MTG, detailing its synthesis, metabolic fate, and mechanism of action. Special emphasis is placed on providing detailed experimental protocols for its synthesis, quantification, and the assessment of its biological activity. Quantitative data from seminal studies are summarized, and key cellular pathways are visualized to offer a complete resource for researchers in pharmacology and drug development.

Discovery and Early Research

The study of this compound is intrinsically linked to the development of thiopurine drugs in the mid-20th century. Following the synthesis and discovery of the anticancer properties of 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) by George Hitchings and Gertrude Elion, for which they received the 1988 Nobel Prize in Physiology or Medicine, research efforts intensified to understand their metabolism and mechanism of action.

Early investigations revealed that the therapeutic and toxic effects of thiopurines were dependent on their conversion to intracellular metabolites. A key discovery was the role of the enzyme thiopurine S-methyltransferase (TPMT) in the methylation of 6-thioguanine to form this compound.[1][2][3] This methylation step was initially considered a detoxification pathway, as it diverts 6-thioguanine away from its conversion to the active, cytotoxic 6-thioguanine nucleotides (6-TGNs).[4] However, subsequent research revealed a more complex role for 6-MTG, including its potential for mutagenicity.[5]

Synthesis and Purification

The laboratory synthesis of this compound is essential for research purposes, including its use as an analytical standard and for in vitro and in vivo studies. The most common method involves the S-methylation of 6-thioguanine.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Thioguanine (6-TG)

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 6-thioguanine in DMF in a round-bottom flask.

-

Deprotonation: Add a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group of 6-thioguanine, forming the more nucleophilic thiolate anion.

-

Methylation: Add methyl iodide to the reaction mixture. The reaction proceeds via an SN2 mechanism, where the thiolate attacks the methyl group of methyl iodide, displacing the iodide ion.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Metabolism and Mechanism of Action

This compound is a product of the metabolic pathway of thiopurine drugs. Understanding this pathway is crucial for appreciating the clinical significance of 6-MTG.

Thiopurine Metabolic Pathway

The metabolism of 6-thioguanine is a branching pathway with several key enzymes determining the ultimate fate of the drug.

Caption: Metabolic pathway of 6-Thioguanine.

Mechanism of Action

The primary mechanism of action of thiopurines is through the incorporation of 6-TGNs into DNA and RNA, leading to cytotoxicity.[3][6] The formation of 6-MTG by TPMT reduces the pool of 6-TG available for this activation pathway.[4]

While considered less cytotoxic than 6-TGNs, 6-MTG is not inert. Research has shown that S⁶-methylthioguanine, when incorporated into DNA, can lead to G→A transition mutations, highlighting its mutagenic potential.[5] This has raised concerns about the long-term risk of secondary malignancies in patients undergoing thiopurine therapy.

The direct effect of this compound on the PI3K/Akt/mTOR signaling pathway has not been extensively studied, and there is currently no direct evidence to suggest it is a primary mechanism of its action. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[7][8][9] While other metabolites of thiopurines may indirectly influence this pathway, further research is needed to elucidate any direct role of 6-MTG.

Quantitative Data

Enzyme Kinetics

The activity of TPMT is a critical factor in determining the balance between the anabolic and catabolic pathways of 6-thioguanine.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/g Hb/h) | Source |

| Human Erythrocyte TPMT | 6-Thioguanine | ~130 | Varies by phenotype | [10][11] |

Note: K_m_ and V_max_ values can vary depending on the experimental conditions and the source of the enzyme.

Cytotoxicity

The cytotoxic effects of 6-thioguanine and its metabolites have been evaluated in various cancer cell lines. Data for this compound is less abundant, reflecting its generally lower cytotoxic potential compared to 6-TGNs.

| Compound | Cell Line | IC₅₀ (µM) | Source |

| 6-Thioguanine | Jurkat (T-cell leukemia) | Not reached (in MTAP-expressing cells) | [12] |

| 6-Thioguanine | A549 (Lung carcinoma) | >200 (in MTAP-expressing cells) | [12] |

| 6-Thioguanine | MCF-7 (Breast cancer) | 5.481 | [13] |

Note: IC₅₀ values are highly dependent on the cell line and assay conditions.

Experimental Protocols

Quantification of this compound in Biological Samples

Accurate quantification of 6-MTG is crucial for therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) is a commonly used method.

Caption: Experimental workflow for 6-MTG analysis.

TPMT Enzyme Activity Assay

Measuring TPMT activity is essential for personalizing thiopurine therapy.

Materials:

-

Erythrocyte hemolysate

-

6-Thioguanine (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Phosphate buffer

-

Dithiothreitol (DTT)

-

Perchloric acid

-

HPLC system with UV or fluorescence detector

Procedure:

-

Prepare Erythrocyte Hemolysate: Isolate red blood cells from a whole blood sample and lyse them to release the intracellular enzymes.

-

Incubation: Incubate the hemolysate with 6-thioguanine and SAM in a buffered solution at 37°C.

-

Reaction Termination: Stop the enzymatic reaction by adding perchloric acid, which also precipitates proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by HPLC to quantify the amount of this compound produced.

-

Calculation: Calculate TPMT activity based on the amount of 6-MTG formed per unit of hemoglobin per hour.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mutagenicity Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[18][19][20][21][22]

Materials:

-

Salmonella typhimurium tester strains (histidine auxotrophs, e.g., TA98, TA100)

-

Minimal glucose agar plates (lacking histidine)

-

Top agar (containing a trace amount of histidine)

-

This compound (dissolved in a suitable solvent)

-

Positive and negative controls

-

S9 fraction (for metabolic activation, optional)

Procedure:

-

Bacterial Culture: Grow the Salmonella tester strains overnight in nutrient broth.

-

Exposure: Mix the bacterial culture with the test compound (6-MTG), top agar, and, if required, the S9 mix.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant increase in the number of revertants indicates that the compound is mutagenic.

Conclusion

This compound, a major metabolite of thiopurine drugs, plays a complex and critical role in the pharmacology of these widely used agents. While its formation via TPMT diverts the parent drug from the primary cytotoxic pathway, 6-MTG itself possesses mutagenic potential. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers investigating the multifaceted nature of this compound. Further research, particularly into its potential interactions with cellular signaling pathways such as PI3K/Akt/mTOR, will continue to refine our understanding of this important metabolite and its implications for cancer therapy and autoimmune disease treatment.

References

- 1. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 6-thioguanine and Sthis compound on transcription in vitro and in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Reference intervals for thiopurine S-methyltransferase activity in red blood cells using 6-thioguanine as substrate and rapid non-extraction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. enamine.net [enamine.net]

- 22. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]

The Core Mechanism of 6-Methylthioguanine in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 6-methylthioguanine (6-MTG) within the broader context of thiopurine metabolism. Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are foundational prodrugs used in the treatment of neoplastic and autoimmune diseases. Their therapeutic efficacy is intricately linked to their intracellular conversion to active cytotoxic metabolites. This guide details the enzymatic pathways, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines key experimental protocols, and visualizes the critical molecular interactions and experimental workflows.

Introduction to Thiopurine Metabolism

Thiopurines require intracellular enzymatic activation to exert their cytotoxic and immunosuppressive effects. The metabolic cascade involves a complex interplay of anabolic and catabolic pathways, with the ultimate balance between therapeutic efficacy and toxicity being largely determined by the activity of key enzymes. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs), which include 6-thioguanosine monophosphate (6-TGMP), 6-thioguanosine diphosphate (6-TGDP), and 6-thioguanosine triphosphate (6-TGTP).[1] These nucleotides mediate their effects through incorporation into DNA and RNA, leading to cytotoxicity, and by inducing apoptosis in activated T-cells through the inhibition of the Rac1 signaling pathway.[1]

This compound (6-MTG) is a direct metabolite of 6-thioguanine, formed via the action of the enzyme Thiopurine S-methyltransferase (TPMT).[1] While historically considered a product of an inactivation pathway, the role of methylated thiopurine metabolites is multifaceted and contributes to the overall therapeutic and toxicity profile of these drugs.

Enzymatic Pathways and the Role of this compound

The metabolism of thiopurines is governed by a network of competing enzymes, primarily Hypoxanthine-guanine phosphoribosyltransferase (HPRT) and Thiopurine S-methyltransferase (TPMT).

Anabolic Pathway to 6-Thioguanine Nucleotides

The conversion of 6-thioguanine to its active 6-TGN form is initiated by HPRT, which directly converts 6-TG into 6-thioguanosine monophosphate (6-TGMP).[1] Subsequently, 6-TGMP is phosphorylated to 6-TGDP and finally to 6-TGTP.[1] 6-mercaptopurine (6-MP) also enters this pathway but requires a multi-step conversion to 6-TGMP, involving the enzymes inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS).[2]

The Methylation Pathway and Formation of this compound

TPMT catalyzes the S-methylation of thiopurine compounds, using S-adenosyl-L-methionine (SAM) as a methyl group donor.[3] This enzyme directly converts 6-thioguanine to this compound (6-MTG).[2] This methylation step is a critical detoxification pathway, as it diverts 6-TG away from the anabolic pathway that leads to the formation of cytotoxic 6-TGNs.[4] Genetic polymorphisms in the TPMT gene can lead to significant variations in enzyme activity, impacting the balance between 6-TGNs and methylated metabolites and influencing both therapeutic efficacy and the risk of adverse drug reactions.[5]

The Downstream Mechanism of Action: DNA Incorporation and Mismatch Repair

The primary mechanism of cytotoxicity for 6-thioguanine is its incorporation into DNA.[6] The process unfolds in a series of steps:

-

Incorporation into DNA : Following its conversion to 6-thioguanosine triphosphate (6-TGTP), the nucleotide is incorporated into DNA during replication, replacing guanine.[7]

-

Methylation in situ : Once incorporated into the DNA backbone, the 6-thioguanine residue is methylated by S-adenosylmethionine (SAM) to form Sthis compound (S6mG).[7]

-

Miscoding and Mismatch Recognition : S6mG can mispair with thymine during subsequent rounds of DNA replication, creating an S6mG:T mismatch. This mismatch, and potentially the S6mG:C pair, is recognized by the DNA mismatch repair (MMR) system.[6][8]

-

Initiation of Mismatch Repair and Cytotoxicity : The recognition of the S6mG-containing mismatch by the MutSα heterodimer (a complex of hMSH2 and hMSH6) initiates a futile cycle of DNA repair.[6] The mismatch repair machinery attempts to excise the incorrect base, leading to single-strand breaks and ultimately triggering cell cycle arrest and apoptosis.[9]

Quantitative Data

The following tables summarize key quantitative data related to thiopurine metabolism.

Table 1: Thiopurine S-Methyltransferase (TPMT) Enzyme Kinetics

| Substrate | Km | Vmax | Source |

| 6-Thioguanine (6-TG) | ~80 mmol/L | 162.3 ± 4.3 mM/h | [10] |

| 6-Mercaptopurine (6-MP) | 110 to 162 µmol/L | 54 to 68 nmol 6-MMP/g Hb/h | [11] |

Table 2: Typical Thiopurine Metabolite Concentrations in Erythrocytes

| Metabolite | Therapeutic Range | Toxic Level | Source |

| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450 pmol/8x10⁸ RBCs | > 450 pmol/8x10⁸ RBCs (associated with leukopenia) | [12] |

| 6-Methylmercaptopurine (6-MMP) | < 5700 pmol/8x10⁸ RBCs | > 5700 pmol/8x10⁸ RBCs (associated with hepatotoxicity) | [12] |

Table 3: TPMT Activity Phenotypes

| Phenotype | Activity Range (nmol 6-MTG/g Hb/h) | Prevalence |

| Deficient | < 5 | ~1 in 300 |

| Intermediate | 5 - 24 | ~1 in 10 |

| Normal | > 25 | ~9 in 10 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound and thiopurine metabolism.

Determination of Thiopurine S-Methyltransferase (TPMT) Activity in Erythrocytes using HPLC

This protocol is based on the conversion of 6-thioguanine to this compound, which is then quantified by HPLC with fluorescence detection.[14]

Materials:

-

Washed erythrocytes

-

6-Thioguanine (6-TG) solution

-

S-adenosyl-L-methionine (SAM) solution

-

Phosphate buffer

-

Perchloric acid

-

Chloroform/2-propanol extraction solvent

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Hemolysate Preparation: Lyse washed erythrocytes in phosphate buffer.

-

Enzymatic Reaction:

-

Incubate the hemolysate with 6-TG and SAM at 37°C for 60 minutes.

-

Stop the reaction by adding perchloric acid.

-

-

Extraction:

-

Centrifuge to pellet precipitated proteins.

-

Extract the supernatant containing this compound with chloroform/2-propanol.

-

-

HPLC Analysis:

-

Inject the organic phase into the HPLC system.

-

Separate this compound on a C18 reversed-phase column.

-

Detect the product using a fluorescence detector with excitation at 315 nm and emission at 390 nm.

-

-

Quantification:

-

Calculate the TPMT activity based on the peak area of this compound, normalized to the hemoglobin concentration of the hemolysate.

-

Quantification of 6-Thioguanine Nucleotides (6-TGNs) in Erythrocytes by LC-MS/MS

This protocol describes the quantification of total 6-TGNs in erythrocytes by hydrolyzing them to 6-thioguanine followed by LC-MS/MS analysis.[1][12]

Materials:

-

Washed erythrocytes

-

Perchloric acid

-

Dithiothreitol (DTT)

-

Internal standard (e.g., isotope-labeled 6-thioguanine)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Lyse a known number of erythrocytes (e.g., 8 x 10⁸ cells).

-

Add the internal standard.

-

-

Hydrolysis:

-

Add perchloric acid and DTT to the lysate.

-

Heat the sample at 100°C for 45-60 minutes to hydrolyze the 6-thioguanine nucleotides to the 6-thioguanine base.

-

-

Deproteinization:

-

Cool the sample and centrifuge to remove precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Separate 6-thioguanine using a C18 column with a suitable mobile phase gradient.

-

Detect and quantify 6-thioguanine and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of 6-TGNs based on the peak area ratio of 6-thioguanine to the internal standard and a standard curve.

-

Measurement of 6-Thioguanine Incorporation into DNA by LC-MS/MS

This protocol outlines a method to quantify the amount of 6-thioguanine incorporated into the DNA of leukocytes.[3][7]

Materials:

-

Leukocyte pellet

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system

Procedure:

-

DNA Extraction: Isolate genomic DNA from leukocytes using a commercial kit.

-

DNA Digestion:

-

Enzymatically digest the DNA to individual deoxyribonucleosides using nuclease P1 and alkaline phosphatase.

-

-

Sample Cleanup:

-

Purify the resulting nucleosides, for example, by filtration.

-

-

LC-MS/MS Analysis:

-

Inject the purified nucleosides into the LC-MS/MS system.

-

Separate 2'-deoxy-6-thioguanosine from other nucleosides using a C18 column.

-

Quantify 2'-deoxy-6-thioguanosine using tandem mass spectrometry.

-

-

Quantification:

-

Determine the amount of incorporated 6-thioguanine relative to the total amount of DNA analyzed or by comparison to a normal nucleoside like thymidine.

-

Conclusion

The mechanism of action of this compound and its parent compound, 6-thioguanine, is a complex process that begins with their metabolism within the purine salvage and methylation pathways and culminates in the induction of cytotoxicity through the DNA mismatch repair system. A thorough understanding of the enzymatic kinetics, the quantification of key metabolites, and the intricacies of the downstream signaling pathways is crucial for optimizing the therapeutic use of thiopurine drugs and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals in this field.

References

- 1. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. Reference intervals for thiopurine S-methyltransferase activity in red blood cells using 6-thioguanine as substrate and rapid non-extraction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stackoverflow.com [stackoverflow.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. MutS functions as a clamp loader by positioning MutL on the DNA during mismatch repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of postreplicative DNA mismatch repair in the cytotoxic action of thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Practical Guide to the Measurement and Analysis of DNA Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Untitled Document [ucl.ac.uk]

- 14. Thiopurine S-methyltransferase activity in human erythrocytes: a new HPLC method using 6-thioguanine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Metabolic Pathway of 6-Methylthioguanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylthioguanine (6-MTG) is a key metabolite in the complex metabolic pathway of thiopurine drugs, a class of immunosuppressants and anti-cancer agents. Understanding the biotransformation of 6-MTG is critical for optimizing therapeutic efficacy and minimizing the toxicity associated with thiopurine therapy. This technical guide provides a comprehensive overview of the metabolic pathway of 6-MTG, detailing its formation, subsequent activation or detoxification, and its role in the overall mechanism of action of thiopurines. We present quantitative data on the cytotoxicity of related compounds and the kinetics of the enzymes involved, along with detailed experimental protocols for their measurement. Furthermore, this guide includes visualizations of the metabolic and signaling pathways to facilitate a deeper understanding of the intricate molecular processes.

Introduction: The Role of this compound in Thiopurine Metabolism

Thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are prodrugs that undergo extensive intracellular metabolism to exert their therapeutic effects. A central enzyme in this metabolic cascade is Thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of 6-thioguanine to form this compound (6-MTG)[1]. This methylation step is a critical juncture in thiopurine metabolism, as it diverts 6-thioguanine away from the pathway that leads to the formation of the primary active cytotoxic metabolites, the 6-thioguanine nucleotides (TGNs).

The formation of 6-MTG is generally considered a detoxification or inactivation pathway, as it reduces the pool of 6-TG available for conversion to TGNs[2]. However, the role of 6-MTG is multifaceted. While it is less cytotoxic than TGNs, it is not entirely inert and its accumulation may have clinical implications. This guide will explore the enzymatic reactions that govern the fate of 6-MTG and the downstream consequences for cellular function.

The Metabolic Pathway of this compound

The metabolic journey of 6-MTG is intricately linked to the broader metabolism of thiopurines. The key enzymes governing these transformations are Hypoxanthine-guanine phosphoribosyltransferase (HPRT) and Thiopurine S-methyltransferase (TPMT).

Anabolic Pathway: Formation of Active Metabolites

The therapeutic effects of thiopurines are primarily mediated by the incorporation of 6-thioguanine nucleotides (TGNs) into DNA and RNA, leading to cytotoxicity. This anabolic pathway is initiated by the conversion of 6-thioguanine (6-TG) to 6-thioguanosine monophosphate (TGMP) by the enzyme HPRT. TGMP is subsequently phosphorylated to form 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP), collectively known as TGNs.

Catabolic Pathway: The Role of TPMT and Formation of 6-MTG

Competing with the anabolic pathway is the S-methylation of 6-TG by TPMT, which results in the formation of this compound (6-MTG). This reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. The activity of TPMT is highly variable among individuals due to genetic polymorphisms, which significantly impacts the balance between the formation of active TGNs and the production of 6-MTG. Individuals with low TPMT activity tend to accumulate higher levels of TGNs, increasing the risk of toxicity, while those with high TPMT activity may have lower TGN levels, potentially leading to reduced therapeutic efficacy.

The metabolic fate of 6-MTG itself is less well-defined. It is considered a less active metabolite, and its formation is a key step in the detoxification of 6-TG.

Figure 1: Overview of the metabolic pathway of this compound.

Quantitative Data

Enzyme Kinetics of Thiopurine S-methyltransferase (TPMT)

The kinetic parameters of TPMT are crucial for understanding the rate of 6-MTG formation. While specific Km and Vmax values for 6-thioguanine as a substrate for human TPMT are not consistently reported across the literature, studies have determined these parameters for the related thiopurine, 6-mercaptopurine.

| Substrate | Enzyme | Km | Vmax | Reference |

| 6-Mercaptopurine | Human Erythrocyte TPMT | 0.4 ± 0.01 mM | 178.3 ± 3.1 µM/h | |

| 6-Thioguanine | Human Erythrocyte TPMT | ~80 mmol/L (for TPMT*1 allele) | Not specified |

Note: The Km value for 6-thioguanine is an approximation for the wild-type TPMT allele and may vary significantly with different genetic variants.

Cytotoxicity of Thiopurines and their Metabolites

The cytotoxic effects of thiopurines are primarily attributed to the active 6-thioguanine nucleotides. This compound is considered to be significantly less cytotoxic. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-Thioguanine | MCF-7 (Breast Cancer) | 5.481 | [3][4] |

| 6-Thioguanine | A549-MTAP-ve (Lung Cancer) | 2.56 | [5] |

| This compound | Data not available | - | - |

Note: IC50 values are highly dependent on the cell line and experimental conditions.

Experimental Protocols

Quantification of this compound and other Thiopurine Metabolites by LC-MS/MS

This protocol describes the quantification of 6-MTG and other thiopurine metabolites in red blood cells (RBCs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Whole blood collected in EDTA tubes

-

Perchloric acid (HClO4)

-

Dithiothreitol (DTT)

-

Internal standards (e.g., isotopically labeled 6-MTG and 6-TG)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Separate RBCs from whole blood by centrifugation.

-

Lyse the RBCs with water.

-

-

Hydrolysis:

-

Add DTT and internal standards to the RBC lysate.

-

Incubate to hydrolyze the nucleotide metabolites to their base forms.

-

-

Protein Precipitation:

-

Add perchloric acid to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Separate the metabolites using a suitable column and mobile phase gradient.

-

Detect and quantify the metabolites using multiple reaction monitoring (MRM).

-

Figure 2: Experimental workflow for LC-MS/MS analysis of thiopurine metabolites.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cell line of interest

-

96-well plates

-

Complete cell culture medium

-

This compound and/or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound(s). Include untreated and vehicle controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

TPMT Enzyme Activity Assay

This protocol describes the measurement of TPMT enzyme activity in RBC lysates using HPLC.

Materials:

-

RBC lysate

-

6-Thioguanine (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Reaction buffer

-

HPLC system with UV or fluorescence detection

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing RBC lysate, 6-thioguanine, and SAM in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Extraction: Extract the product, this compound, into an organic solvent.

-

HPLC Analysis: Inject the organic phase onto the HPLC system to separate and quantify the this compound produced.

-

Calculation: Calculate the TPMT activity based on the amount of product formed per unit of time and protein or hemoglobin concentration.

HPRT Enzyme Activity Assay

This protocol outlines a spectrophotometric method for determining HPRT activity.

Materials:

-

Cell or tissue lysate

-

Hypoxanthine (substrate)

-

Phosphoribosyl pyrophosphate (PRPP) (co-substrate)

-

Reaction buffer

-

Coupling enzymes (e.g., inosine monophosphate dehydrogenase)

-

NAD+

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the lysate, hypoxanthine, PRPP, coupling enzymes, and NAD+ in a reaction buffer.

-

Initiate Reaction: Start the reaction by adding one of the substrates (e.g., PRPP).

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH by the coupling enzyme as it converts the product of the HPRT reaction (IMP).

-

Calculate Activity: Determine the rate of NADH production from the linear portion of the absorbance versus time curve and calculate the HPRT activity.

Signaling Pathways

The active metabolites of thiopurines, particularly 6-thioguanosine triphosphate (6-TGTP), exert their immunosuppressive effects in part by interfering with intracellular signaling pathways. A key target is the small GTPase, Rac1.

Inhibition of Rac1 Signaling

Rac1 is a crucial regulator of T-cell activation and proliferation. 6-TGTP has been shown to bind to Rac1, preventing its activation by guanine nucleotide exchange factors (GEFs)[6][7]. This inhibition of Rac1 leads to the suppression of downstream signaling cascades that are essential for T-cell function, ultimately resulting in apoptosis of activated T-cells[8]. This mechanism is a significant contributor to the immunosuppressive effects of thiopurine drugs.

References

- 1. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

- 5. Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutagenic and Cytotoxic Properties of 6-Thioguanine, Sthis compound, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Facets of 6-Methylthioguanine: From Metabolic Inactivation to a Potent Inducer of DNA Damage Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylthioguanine (6-MTG) is a key metabolite of the thiopurine drug 6-thioguanine (6-TG), a cornerstone in the treatment of various cancers, particularly acute lymphoblastic leukemia. While historically viewed as an inactivation product, emerging evidence reveals that 6-MTG, in its S-methylated form within DNA (Sthis compound or S6mG), is a potent modulator of critical cellular signaling pathways. This technical guide provides a comprehensive overview of the formation, mechanism of action, and signaling consequences of 6-MTG, with a focus on its role in the DNA damage response. This document is intended to serve as a detailed resource for researchers and professionals involved in oncology drug development and the study of cellular signaling.

Thiopurine Metabolism and the Genesis of this compound

Thiopurines are prodrugs that undergo extensive intracellular metabolism to exert their cytotoxic effects. 6-Thioguanine is converted to its active form, 6-thioguanine nucleotides (6-TGNs), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). These 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity.[1][2]

A competing metabolic pathway involves the methylation of 6-TG by the enzyme thiopurine S-methyltransferase (TPMT) to form this compound.[2] While this methylation is largely considered a detoxification step, reducing the pool of 6-TG available for conversion to active 6-TGNs, the resulting 6-MTG is not merely an inert bystander.[2] Once incorporated into DNA, it becomes a critical signaling molecule.

The Central Role of Sthis compound in DNA Damage Signaling

The primary mechanism by which 6-MTG influences cellular signaling is through its incorporation into DNA as Sthis compound (S6mG). S6mG is a highly mutagenic lesion that preferentially mispairs with thymine during DNA replication, creating an S6mG:T mismatch.[3] This mismatch is a potent trigger for the DNA Mismatch Repair (MMR) system.

The Futile Cycle of Mismatch Repair

In MMR-proficient cells, the MMR machinery recognizes the S6mG:T mispair and initiates a futile cycle of repair. The MMR proteins, including the MutSα (MSH2/MSH6) heterodimer, bind to the mismatch and recruit the MutLα (MLH1/PMS2) complex to excise the newly synthesized strand containing the thymine.[4] However, because the S6mG lesion resides on the template strand and is not itself repaired, the DNA polymerase re-inserts a thymine opposite it, recreating the mismatch. This repetitive and unsuccessful repair process leads to the accumulation of persistent single-strand breaks (SSBs) in the DNA.

Activation of the ATR-Chk1 Signaling Cascade

The accumulation of SSBs serves as a potent signal for the activation of the DNA damage response (DDR) pathway. Specifically, the ataxia telangiectasia and Rad3-related (ATR) kinase, in conjunction with its binding partner ATRIP, is recruited to the sites of SSBs. Activated ATR then phosphorylates and activates its downstream effector, the checkpoint kinase 1 (Chk1).[5]

Phosphorylated Chk1 (p-Chk1) is a critical transducer of the DNA damage signal, leading to the initiation of a G2/M cell cycle arrest. This arrest provides the cell with time to repair the DNA damage before proceeding into mitosis. However, due to the persistent nature of the S6mG-induced SSBs in the futile MMR cycle, the G2/M arrest is often prolonged and ultimately leads to the induction of apoptosis.

Quantitative Effects of this compound

The cytotoxic effects of 6-thioguanine, and by extension the signaling initiated by its metabolite S6mG, are highly dependent on the MMR status of the cell. MMR-proficient cells are significantly more sensitive to 6-TG than MMR-deficient cells.[1][6]

| Cell Line Characteristic | Effect of 6-Thioguanine/Sthis compound | Reference |

| MMR-Proficient | High sensitivity to 6-TG. MMR-deficient cells can exhibit resistance to concentrations up to 5 µM.[1] | [1] |

| MMR-Deficient | Increased resistance to 6-TG. | [1][6] |

| G2/M Arrest | Prolonged G2/M arrest observed in MMR-proficient cells following 6-TG treatment. | [7][8] |

| Single-Strand Breaks | More frequent and persistent SSBs in MMR-proficient cells compared to MMR-deficient cells after 6-TG treatment. | [2][9] |

Transcriptional Inhibition and Mutagenesis

Beyond the induction of the DNA damage response, S6mG incorporated into the transcribed strand of a gene can act as a roadblock to RNA polymerase II, thereby inhibiting transcription.[3][10] This transcriptional inhibition can contribute to the overall cytotoxicity of the compound.

Furthermore, S6mG is highly mutagenic, inducing G→A transition mutations at a high frequency.[3] This is a critical consideration in the long-term use of thiopurine drugs, as it can contribute to the development of secondary malignancies.

Experimental Protocols

Protocol 1: Western Blot Analysis of Chk1 Phosphorylation

This protocol details the detection of phosphorylated Chk1 (Ser317/Ser345), a key indicator of ATR activation in response to S6mG-induced DNA damage.

Materials:

-

MMR-proficient and MMR-deficient cell lines

-

6-Thioguanine

-

Cell lysis buffer (containing phosphatase and protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Chk1 (Ser317 or Ser345), Mouse anti-total Chk1, Rabbit anti-Actin

-

HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

-

ECL detection reagent

Procedure:

-

Cell Treatment: Plate MMR-proficient and MMR-deficient cells and treat with a desired concentration of 6-thioguanine (or vehicle control) for 24-72 hours.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse in ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-phospho-Chk1 and anti-total Chk1, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Normalize phospho-Chk1 levels to total Chk1 and a loading control like actin.[4][11][12][13][14]

Protocol 2: Competitive Transcription and Adduct Bypass (CTAB) Assay

This assay quantitatively assesses the impact of a site-specifically incorporated S6mG lesion on the efficiency and fidelity of transcription.

Materials:

-

Plasmids containing a site-specific S6mG lesion and a lesion-free competitor plasmid.

-

Mammalian cell line (e.g., HEK293T).

-

Transfection reagent.

-

RNA isolation kit.

-

DNase I.

-

Reverse transcriptase.

-

PCR reagents.

-

Primers for amplifying transcripts from both plasmids.

-

Gel electrophoresis equipment.

Procedure:

-

Plasmid Preparation: Prepare the S6mG-containing plasmid and the competitor plasmid.

-

Transfection: Co-transfect the mammalian cells with a defined molar ratio of the S6mG-containing plasmid and the competitor plasmid.

-

RNA Isolation and DNase Treatment: After a desired incubation period, isolate total RNA and treat with DNase I to remove any contaminating plasmid DNA.

-

Reverse Transcription and PCR:

-

Perform reverse transcription to synthesize cDNA from the isolated RNA.

-

Amplify the cDNAs corresponding to the transcripts from both plasmids using specific primers.

-

-

Analysis:

-

Separate the PCR products by gel electrophoresis.

-

Quantify the band intensities for the transcripts from both the S6mG-containing and competitor plasmids.

-

Calculate the bypass efficiency of S6mG by comparing the ratio of the transcript from the lesion-containing plasmid to the competitor transcript, relative to the same ratio from a control transfection with a lesion-free plasmid.[7][11][15]

-

Conclusion

This compound, particularly in its DNA-incorporated form Sthis compound, is a potent activator of the DNA damage response. Its ability to trigger a futile mismatch repair cycle, leading to single-strand breaks and subsequent activation of the ATR-Chk1 signaling pathway, underscores its critical role in the cytotoxicity of thiopurine drugs. The marked difference in sensitivity between MMR-proficient and MMR-deficient cells highlights the importance of this pathway in the therapeutic efficacy of 6-thioguanine. Furthermore, the mutagenic and transcription-inhibitory properties of S6mG contribute to its complex biological activity. A thorough understanding of these signaling pathways is paramount for the development of more effective and targeted cancer therapies and for mitigating the long-term side effects of thiopurine treatment. This guide provides a foundational resource for researchers and clinicians working to unravel the intricate cellular responses to this important class of chemotherapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Liquid chromatography-tandem mass spectrometry quantification of 6-thioguanine in DNA using endogenous guanine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Rotavirus replication is correlated with S/G2 interphase arrest of the host cell cycle | PLOS One [journals.plos.org]

- 9. DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 6-thioguanine and Sthis compound on transcription in vitro and in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Quantitative Assay for Assessing the Effects of DNA Lesions on Transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Landscape of 6-Methylthioguanine: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cytotoxic effects of 6-Methylthioguanine (6-MTG), a critical metabolite of the anticancer drug 6-thioguanine (6-TG), in various cancer cell lines. This document outlines the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its efficacy, and visualizes the intricate signaling pathways involved.

Core Concepts: The Role of this compound in 6-Thioguanine's Cytotoxicity

6-Thioguanine is a purine analogue that requires intracellular metabolic activation to exert its cytotoxic effects. A key step in this process is the methylation of 6-thioguanine incorporated into DNA to form Sthis compound (6-MTG)[1][2]. This metabolite is a crucial mediator of 6-TG's therapeutic action. The primary mechanism of 6-MTG-induced cytotoxicity involves the DNA mismatch repair (MMR) system[3][4]. After its formation in the DNA, 6-MTG can mispair with thymine during DNA replication. This 6-MTG:T mispair is recognized by the MMR machinery, which, in a futile attempt to repair the mismatch, leads to persistent DNA single-strand breaks. This sustained DNA damage signaling ultimately triggers a G2/M cell cycle arrest and apoptosis[3].

Quantitative Cytotoxicity Data

The cytotoxic efficacy of 6-thioguanine, leading to the formation of 6-MTG, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

| Cancer Cell Line | IC50 of 6-Thioguanine (µM) | Reference |

| MCF-7 (Breast Cancer) | 5.481 | [5] |

| Primary Pancreatic Ductal Adenocarcinoma (PDAC) Cells (Clone 1) | 0.622 | |

| Primary Pancreatic Ductal Adenocarcinoma (PDAC) Cells (Clone 2) | 0.562 | |

| Primary Pancreatic Ductal Adenocarcinoma (PDAC) Cells (Clone 3) | 1.131 | |

| Primary Pancreatic Ductal Adenocarcinoma (PDAC) Cells (Clone 4) | 0.387 |

Experimental Protocols

Accurate assessment of 6-MTG's cytotoxicity relies on standardized experimental protocols. The following sections detail the methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.[6][7]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Drug Treatment: Expose the cells to a range of concentrations of 6-thioguanine for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a designated solubilization solution, to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with 6-thioguanine for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI in a cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[10]

Procedure:

-

Cell Culture and Treatment: Treat cultured cells with 6-thioguanine.

-

Cell Harvesting: Harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes. This step is crucial for PI to enter the cells and stain the DNA.[10][11]

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

-

PI Staining: Resuspend the cells in a solution containing PI.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity.

References

- 1. Mutagenic and Cytotoxic Properties of 6-Thioguanine, Sthis compound, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of postreplicative DNA mismatch repair in the cytotoxic action of thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA mismatch repair initiates 6-thioguanine--induced autophagy through p53 activation in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

An In-depth Technical Guide to the Mutagenic Potential of S6-Methylthioguanine

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide or whitepaper.

Executive Summary

S6-methylthioguanine (S6mG) is a methylated derivative of the thiopurine prodrug 6-thioguanine (6-TG). Thiopurines are clinically significant in the treatment of neoplastic and autoimmune diseases. However, their therapeutic application is associated with a risk of secondary malignancies, a consequence linked to their mutagenic potential. This technical guide provides a comprehensive overview of the mutagenic properties of S6mG, detailing its formation, mechanism of action, and the cellular responses it elicits. Quantitative data on its mutagenicity and DNA adduct formation are presented, along with detailed experimental protocols for its assessment. Furthermore, key cellular pathways and experimental workflows are visualized to provide a clear and concise understanding of the current state of knowledge for researchers and professionals in drug development.

Introduction

Thiopurine drugs, including azathioprine, 6-mercaptopurine, and 6-thioguanine, are integral components of various chemotherapeutic and immunosuppressive regimens. Their therapeutic efficacy stems from their incorporation into DNA and RNA, leading to cytotoxicity. A critical aspect of their mechanism of action and toxicity is the in vivo methylation of incorporated 6-thioguanine to form Sthis compound. This methylated nucleobase is a potent mutagen, primarily inducing G→A transition mutations.[1][2] Understanding the mutagenic potential of S6mG is crucial for developing safer therapeutic strategies and for assessing the long-term risks associated with thiopurine treatment. This guide will explore the formation of S6mG, its miscoding properties during DNA replication, its interaction with the DNA mismatch repair (MMR) machinery, and the downstream cellular consequences.

Data Presentation

Mutagenic Frequency of Sthis compound and 6-Thioguanine

The mutagenic potential of S6mG has been quantified in various experimental systems, primarily through shuttle vector-based assays. The predominant mutation induced by S6mG is a G→A transition. The precursor molecule, 6-TG, also exhibits mutagenicity, albeit at a lower frequency.

| Compound | Host Organism/Cell Line | Mutation Type | Mutation Frequency (%) | Reference |

| Sthis compound (S6mG) | E. coli (wild-type) | G→A | 94 | [3] |

| Human 293T cells | G→A | 39 | [2] | |

| Human XPA-deficient fibroblasts | G→A | 39 | [2] | |

| Human repair-proficient fibroblasts | G→A | 38 | [2] | |

| 6-thioguanine (6-TG) | E. coli (wild-type) | G→A | ~10 | [3] |

| Human 293T cells | G→A | ~8 | [2] | |

| Human XPA-deficient fibroblasts | G→A | ~8 | [2] | |

| Human repair-proficient fibroblasts | G→A | ~8 | [2] |

Sthis compound DNA Adduct Levels in Cancer Cell Lines

The formation of S6mG adducts in cellular DNA following treatment with 6-TG has been quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The extent of S6mG formation varies between different cell lines.

| Cell Line | 6-TG Treatment | % Guanine replaced by 6-TG | % 6-TG converted to S6mG | Reference |

| Jurkat T (Leukemia) | 3 µM for 24h | ~10 | < 0.02 | |

| HL-60 (Leukemia) | 3 µM for 24h | ~7.4 | < 0.02 | |

| CCRF-CEM (Leukemia) | 3 µM for 24h | ~7 | < 0.02 | |

| K-562 (Leukemia) | 3 µM for 24h | ~3 | < 0.02 | |

| HCT-116 (Colorectal Carcinoma) | 3 µM for 24h | ~0.2 | ~0.05 |

Experimental Protocols

Shuttle Vector Mutagenesis Assay

This assay is used to determine the mutagenic frequency and spectrum of DNA lesions in bacterial or mammalian cells.

Principle: A shuttle vector plasmid containing a specific DNA lesion (e.g., S6mG) is introduced into host cells. The plasmid replicates within the cells, and the progeny plasmids are then isolated and analyzed for mutations at the site of the lesion.

Detailed Methodology:

-

Construction of the Lesion-Containing Vector:

-

Synthesize an oligonucleotide containing the S6mG adduct at a specific site.

-

Ligate the S6mG-containing oligonucleotide into a gapped shuttle vector plasmid (e.g., pTGFP-Hha10).

-

Purify the ligated plasmid.

-

-

Transfection of Host Cells:

-

Introduce the S6mG-containing shuttle vector and a control vector (without the lesion) into the host cells (e.g., human 293T cells) using a suitable transfection method (e.g., electroporation or lipofection).

-

-

In Vivo Replication:

-

Culture the transfected cells for a period sufficient to allow for plasmid replication (e.g., 24-48 hours).

-

-

Isolation of Progeny Plasmids:

-

Lyse the host cells and isolate the plasmid DNA using a plasmid miniprep kit.

-

Digest the isolated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI) to eliminate the original, unreplicated input plasmids (which are methylated if grown in E. coli).

-

-

Mutation Analysis:

-

Amplify the region of the plasmid containing the original lesion site by PCR.

-

Analyze the PCR products for mutations. This can be done by:

-

Restriction Enzyme Digestion and Post-labeling: If the mutation alters a restriction site, digestion with the corresponding enzyme followed by radioactive labeling and gel electrophoresis can be used to quantify the mutation frequency.

-

DNA Sequencing: Sanger sequencing or next-generation sequencing of the PCR products can determine the exact nature and frequency of the mutations.

-

-

LC-MS/MS Analysis of Sthis compound DNA Adducts

This method allows for the sensitive and specific quantification of S6mG adducts in genomic DNA.

Principle: Genomic DNA is extracted from cells, enzymatically digested into individual nucleosides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the S6mG-deoxynucleoside.

Detailed Methodology:

-

Genomic DNA Isolation:

-

Harvest cells treated with the compound of interest (e.g., 6-thioguanine).

-

Isolate genomic DNA using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit).

-

-

Enzymatic Digestion of DNA:

-

Digest the purified genomic DNA to single nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.

-

Ensure complete digestion to release all nucleosides.

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture into an LC-MS/MS system.

-

Separate the nucleosides using a reverse-phase HPLC column.

-

Detect and quantify the Sthis compound deoxynucleoside using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for S6mG and an internal standard.

-

-

Quantification:

-

Generate a standard curve using known amounts of a synthetic Sthis compound deoxynucleoside standard.

-

Calculate the amount of S6mG in the genomic DNA sample by comparing its peak area to the standard curve, normalized to the amount of a normal nucleoside (e.g., deoxyguanosine).

-

Mandatory Visualizations

References

The Pharmacokinetics and Bioavailability of 6-Methylthioguanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylthioguanine (6-MTG) is a key metabolite in the complex intracellular metabolic pathway of thiopurine drugs, a class of immunosuppressants and antineoplastic agents that includes azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG).[1] These prodrugs require enzymatic conversion to exert their therapeutic effects, primarily through the formation of 6-thioguanine nucleotides (6-TGNs).[1] The methylation of 6-thioguanine to 6-MTG, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), represents a significant branch of this metabolic cascade.[2] While the pharmacokinetics of the parent thiopurine drugs and their primary active metabolites (6-TGNs) have been extensively studied, specific pharmacokinetic and bioavailability data for 6-MTG are not widely available in publicly accessible literature. This guide provides a comprehensive overview of the known aspects of 6-MTG within the broader context of thiopurine metabolism, including its formation, potential role, and the methodologies used to study it.

Thiopurine Metabolism and the Formation of this compound

The metabolic fate of thiopurine drugs is intricate, involving competing anabolic and catabolic pathways that ultimately determine both their efficacy and toxicity. The central active metabolites are the 6-TGNs, which exert cytotoxic and immunosuppressive effects.[1]

The formation of 6-MTG occurs through the direct methylation of 6-thioguanine, a reaction mediated by TPMT.[2] 6-thioguanine itself can be administered as a drug or formed from the metabolism of azathioprine and 6-mercaptopurine.[2]

Thiopurine Metabolic Pathway

Pharmacokinetics of this compound